1-Methylindoline-7-carbonitrile hydrochloride
Description
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-7-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-12-6-5-8-3-2-4-9(7-11)10(8)12;/h2-4H,5-6H2,1H3;1H |
InChI Key |
GDGDYXFGVCGBNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C(=CC=C2)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methylindoline-7-carbonitrile hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methylindoline-7-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitro-substituted derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 1-Methylindoline-7-carbonitrile hydrochloride exhibits various biological activities, making it a valuable compound for drug development. Some of the notable biological interactions include:
- Enzyme Modulation : The compound appears to interact with specific enzymes, influencing their activity.
- Receptor Interaction : Preliminary studies suggest potential interactions with various receptors, which could impact cellular signaling pathways.
Applications in Medicinal Chemistry
This compound has several applications in medicinal chemistry:
- Drug Development : Its unique structural features allow it to serve as a building block for synthesizing more complex indole derivatives that may possess therapeutic properties.
- Antiviral Research : Studies have shown that indole-based compounds can inhibit viral fusion processes, which is crucial for developing antiviral therapies .
Case Studies and Research Findings
Several case studies have highlighted the practical applications of this compound:
- Antiviral Activity : A study demonstrated that certain indole derivatives exhibit potent inhibition of HIV-1 fusion, showcasing the potential of indole-based compounds in antiviral drug development .
- Optimization Studies : Research focused on optimizing small molecule inhibitors of protein-protein interactions has identified lead compounds that include analogs of this compound, emphasizing its role as a pharmacophore for therapeutic development .
- Therapeutic Applications : Additional studies have explored the use of similar compounds in treating conditions associated with cGAS (cyclic GMP-AMP synthase), indicating broader therapeutic implications for indole derivatives .
Mechanism of Action
The mechanism of action of 1-Methylindoline-7-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways involved in disease progression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The provided evidence includes indole derivatives with diverse substituents. Key compounds and their features:
Hypothetical Comparison with 1-Methylindoline-7-carbonitrile Hydrochloride (if structurally analogous):
- Core Structure : Unlike indoles (unsaturated bicyclic aromatic systems), indolines (e.g., the target) are partially saturated, which reduces aromaticity and may alter binding interactions in biological systems.
- Substituent Effects : A methyl group on the indoline ring (position 1) might increase steric hindrance relative to unsubstituted indoles, impacting molecular interactions.
Biological Activity
1-Methylindoline-7-carbonitrile hydrochloride (C10H11ClN2) is a compound belonging to the indole family, noted for its significant biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11ClN2
- Molecular Weight : 194.66 g/mol
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Properties : Preliminary studies have shown that this compound may possess anticancer effects, potentially through the modulation of specific enzymes and receptors involved in tumor progression.
- Neuropharmacological Effects : It is believed to interact with neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases and psychiatric disorders .
- Antibacterial and Antifungal Activities : The compound has demonstrated effectiveness against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that the compound interacts with specific molecular targets, including:
- Enzymatic Inhibition : It may inhibit enzymes involved in critical biological pathways, thereby influencing cellular processes.
- Receptor Modulation : The compound could modulate the activity of certain receptors, affecting neurotransmission and cellular signaling pathways .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Indole-3-acetic acid | 87-51-4 | 0.92 |
| Indole-3-carbinol | 700-06-1 | 0.90 |
| Tryptophan | 73-22-3 | 0.88 |
| 1,2,3,4-Tetrahydroquinoline-8-carbonitrile | 160968-99-0 | 0.94 |
| 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride | 101831-71-4 | 0.81 |
The unique structural configuration of this compound allows for specific reactivity patterns and interactions not typically observed in other indole derivatives. This enhances its value in both research and industrial applications.
Anticancer Activity
A study investigating the anticancer properties of various indole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Neuropharmacological Research
Research has indicated that compounds related to indoles can affect NMDA receptor activity, which is crucial for synaptic plasticity and memory function. The potential neuroprotective effects of this compound warrant further investigation in models of neurodegeneration .
Q & A
Q. How should researchers address batch-to-batch variability in biological assays?
- Quality control measures :
- Standardize synthesis protocols (e.g., HPLC purity ≥98%).
- Include internal controls (e.g., reference inhibitors) in each assay plate.
- Use statistical tools (e.g., ANOVA) to quantify variability sources .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
